lithium;1,3-diethoxybenzene-2-ide
Description
Lithium 1,3-diethoxybenzene-2-ide is an organolithium compound characterized by a benzene ring substituted with two ethoxy groups at the 1- and 3-positions and a lithium ion at the 2-position. This structure confers unique electronic and steric properties, making it a valuable reagent in organic synthesis, particularly in deprotonation and nucleophilic substitution reactions. Its synthesis typically involves the reaction of 1,3-diethoxybenzene with a strong lithium base (e.g., lithium diisopropylamide) under inert conditions .
The compound’s aromaticity and electron-donating ethoxy substituents enhance its stability and reactivity compared to simpler lithium arylides. However, its industrial applications remain niche due to challenges in large-scale handling and sensitivity to moisture .
Properties
CAS No. |
73680-01-0 |
|---|---|
Molecular Formula |
C10H13LiO2 |
Molecular Weight |
172.2 g/mol |
IUPAC Name |
lithium;1,3-diethoxybenzene-2-ide |
InChI |
InChI=1S/C10H13O2.Li/c1-3-11-9-6-5-7-10(8-9)12-4-2;/h5-7H,3-4H2,1-2H3;/q-1;+1 |
InChI Key |
DUCBPBWZIXLJHA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCOC1=[C-]C(=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-diethoxybenzene-2-ide typically involves the reaction of 1,3-diethoxybenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,3-diethoxybenzene-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding dihydro derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles such as alkyl halides, acyl halides, and other reactive halogen compounds can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can yield dihydro derivatives, and substitution can yield various substituted benzene derivatives.
Scientific Research Applications
Lithium;1,3-diethoxybenzene-2-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis
Comparison with Similar Compounds
Comparison with Structurally Similar Lithium Compounds
Aromatic Lithium Salts
Lithium Salicylate and Lithium 3-Phenylsalicylate
These compounds share aromatic frameworks but differ in substituents. Lithium salicylate features a hydroxyl and carboxylate group, while lithium 3-phenylsalicylate includes a phenyl group. Both exhibit strong coordination to lithium, enhancing their stability in polar solvents. In contrast, lithium 1,3-diethoxybenzene-2-ide lacks acidic protons, reducing its solubility in water but improving compatibility with non-polar solvents .
Key Differences:
- Solubility: Lithium salicylate derivatives are water-soluble due to ionic carboxylate groups, whereas lithium 1,3-diethoxybenzene-2-ide is predominantly soluble in ethers and hydrocarbons.
- Reactivity: The ethoxy groups in lithium 1,3-diethoxybenzene-2-ide act as electron donors, increasing its nucleophilicity compared to the electron-withdrawing carboxylate groups in salicylates .
Lithium Methacrylate
A non-aromatic lithium compound, lithium methacrylate, lacks the conjugated π-system of benzene. This results in lower thermal stability and reduced capacity for electron delocalization.
Industrial and Economic Context
While lithium carbonate and hydroxide dominate the lithium market (Figure 174, ), niche compounds like lithium 1,3-diethoxybenzene-2-ide occupy specialized roles. The EU’s reliance on imports for lithium compounds (Figure 182, ) underscores the strategic importance of diversifying synthetic routes for such derivatives.
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